SIC5-6

Description

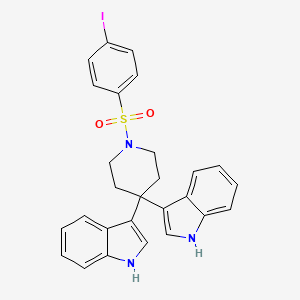

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H24IN3O2S |

|---|---|

Molecular Weight |

581.5 g/mol |

IUPAC Name |

3-[4-(1H-indol-3-yl)-1-(4-iodophenyl)sulfonylpiperidin-4-yl]-1H-indole |

InChI |

InChI=1S/C27H24IN3O2S/c28-19-9-11-20(12-10-19)34(32,33)31-15-13-27(14-16-31,23-17-29-25-7-3-1-5-21(23)25)24-18-30-26-8-4-2-6-22(24)26/h1-12,17-18,29-30H,13-16H2 |

InChI Key |

JRVKJWXBSOQUOI-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)S(=O)(=O)C6=CC=C(C=C6)I |

Canonical SMILES |

C1CN(CCC1(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)S(=O)(=O)C6=CC=C(C=C6)I |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SIC5-6; SIC-5-6; SIC 5-6; SIC56; SIC-56; SIC 56; |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of SIC5-6: A Potent Separase Inhibitor for Cancer Research

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Separase, a cysteine protease crucial for sister chromatid separation during mitosis, is a compelling target in oncology due to its frequent overexpression in solid tumors. This deregulation is linked to aneuploidy, a hallmark of cancer. This technical guide details the discovery and synthesis of SIC5-6, a potent small molecule inhibitor of Separase. Originating from a high-throughput screening campaign that identified a series of "Separase Inhibiting Compounds" (SICs), this compound emerged as an optimized derivative of the initial hit, SIC5, demonstrating enhanced cellular activity. This document provides a comprehensive overview of the discovery workflow, the underlying signaling pathways, detailed (representative) experimental protocols, and available quantitative data to support further research and development of Separase inhibitors as potential cancer therapeutics.

Introduction

The faithful segregation of chromosomes during cell division is paramount for maintaining genomic stability. The cohesin complex holds sister chromatids together until the onset of anaphase, at which point its proteolytic cleavage by Separase initiates their separation.[1] The activity of Separase is tightly regulated, primarily through its interaction with inhibitory proteins such as Securin and the Cyclin B1/CDK1 complex.[2] In many human cancers, Separase is overexpressed, leading to unregulated activity that can contribute to chromosome missegregation and aneuploidy, driving tumor progression.[3] This has positioned Separase as an attractive target for the development of novel anti-cancer therapies.

The quest for small molecule inhibitors of Separase led to the identification of a series of compounds, termed SICs. Through a process of hit-to-lead optimization focusing on the most promising initial compound, SIC5, a more potent derivative, this compound, was developed.[3] This guide consolidates the available technical information on the discovery and synthesis of this compound, providing a valuable resource for researchers in the field.

The Discovery of this compound: A Multi-Step Approach

The identification of this compound was the culmination of a systematic drug discovery process, beginning with a large-scale screening effort and followed by targeted chemical optimization.

High-Throughput Screening (HTS)

The initial phase involved a high-throughput screening of a 51,009-member small molecule library to identify compounds that could inhibit Separase activity within a cellular context.[3] This cell-based assay was designed to quantify the proteolytic activity of Separase using a fluorescent reporter system. The screening identified 495 initial hits that significantly reduced the cleavage of the Separase sensor.[3]

Hit Validation and Identification of SICs

The initial hits from the HTS were subjected to further in vitro validation to confirm their direct inhibitory effect on reconstituted Separase. This step was crucial to eliminate compounds that might act on upstream regulatory pathways rather than directly on Separase. These validation assays confirmed that five of the initial hits were efficient and specific inhibitors of Separase, showing no significant activity against the structurally related protease, Caspase-1.[3] These five compounds were designated as Separase Inhibiting Compounds 1 through 5 (SIC1-SIC5).

Lead Optimization: From SIC5 to this compound

Among the validated hits, SIC5 was identified as the most promising lead compound for further development. Structure-activity relationship (SAR) studies were undertaken to understand the chemical features of SIC5 crucial for its inhibitory activity and to guide the synthesis of more potent analogs. These studies ultimately led to the development of this compound, an optimized derivative with enhanced biological activity.[3]

Below is a diagram illustrating the discovery workflow:

Synthesis of this compound

While the exact, detailed step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the foundational structure of the parent compound, SIC5, and the description of its derivatives suggest that it is likely based on an indole scaffold. The synthesis of such compounds typically involves multi-step organic chemistry reactions. A generalized, representative synthesis for a substituted indole scaffold, which may be conceptually similar to the synthesis of this compound, is presented in the experimental protocols section.

Quantitative Data

The optimization of SIC5 to this compound resulted in a significant enhancement of its biological activity. While specific IC50 values for SIC5 and this compound are not detailed in the primary literature reviewed, a key piece of quantitative data highlights the improved efficacy of this compound.

| Compound | Relative Efficacy in Inducing Segregation Errors |

| SIC5 | Baseline |

| This compound | 1.5-fold higher than SIC5[3] |

Table 1: Comparison of the cellular efficacy of SIC5 and this compound.

Signaling Pathway

This compound exerts its effect by inhibiting the enzymatic activity of Separase. The canonical role of Separase is to cleave the Rad21 subunit of the cohesin complex, which is a critical step for the separation of sister chromatids during anaphase. The activity of Separase is tightly controlled by inhibitory proteins, primarily Securin and the Cyclin B1/CDK1 complex. During the metaphase-to-anaphase transition, the Anaphase-Promoting Complex/Cyclosome (APC/C) targets Securin and Cyclin B1 for degradation, thereby liberating and activating Separase. By directly inhibiting Separase, this compound prevents the cleavage of cohesin, leading to a failure in sister chromatid separation and ultimately, mitotic arrest and potentially cell death.

The following diagram illustrates the Separase signaling pathway and the point of inhibition by this compound:

Experimental Protocols

The following are representative protocols for the key experiments involved in the discovery and characterization of this compound. These are based on established methodologies in the field and are intended to provide a detailed guide for researchers.

Representative Synthesis of a Substituted Indole Scaffold

This protocol is a general representation of a synthetic route that could be adapted to produce indole-based compounds similar to the likely scaffold of this compound.

Materials:

-

Substituted 2-iodoaniline

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine)

-

Solvent (e.g., tetrahydrofuran)

Procedure:

-

To a solution of the substituted 2-iodoaniline and the terminal alkyne in degassed tetrahydrofuran, add the palladium catalyst, copper(I) iodide, and triethylamine.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature and for a duration determined by the specific substrates (typically monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired substituted indole.

High-Throughput Cell-Based Separase Activity Assay

This protocol describes a representative cell-based assay to screen for Separase inhibitors.

Materials:

-

HeLa cells stably expressing a Separase activity reporter (e.g., a fusion protein with a Separase cleavage site linking a fluorescent protein and a quenching moiety)

-

384-well microplates

-

Compound library

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader

Procedure:

-

Seed the HeLa cells expressing the Separase reporter into 384-well microplates at an appropriate density and allow them to adhere overnight.

-

Using a liquid handling system, add the compounds from the library to the wells at a final concentration typically in the low micromolar range. Include appropriate controls (e.g., DMSO as a negative control and a known Separase inhibitor, if available, as a positive control).

-

Incubate the plates for a defined period (e.g., 24-48 hours) to allow for compound uptake and interaction with the target.

-

Measure the fluorescence intensity in each well using a fluorescence plate reader at excitation and emission wavelengths appropriate for the reporter. A decrease in fluorescence (or a change in the FRET ratio, depending on the reporter design) indicates inhibition of Separase activity.

-

Normalize the data to the controls and calculate the percentage of inhibition for each compound.

In Vitro Rad21 Cleavage Assay

This protocol outlines an in vitro assay to confirm the direct inhibitory effect of compounds on Separase activity using its natural substrate, Rad21.

Materials:

-

Recombinant purified human Separase

-

In vitro transcribed and translated, or recombinant, Rad21 substrate (often tagged, e.g., with Myc or FLAG)

-

Assay buffer (e.g., 20 mM HEPES pH 7.7, 150 mM NaCl, 1 mM DTT)

-

Test compounds (e.g., this compound)

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

-

Antibody against the Rad21 tag

Procedure:

-

Set up the cleavage reactions in microcentrifuge tubes. To the assay buffer, add the Rad21 substrate and the test compound at various concentrations.

-

Initiate the reaction by adding the recombinant Separase.

-

Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reactions by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Separate the protein fragments by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against the Rad21 tag.

-

Visualize the bands using a chemiluminescence detection system. Inhibition of Separase activity is indicated by a decrease in the amount of cleaved Rad21 fragments.

Conclusion

This compound represents a significant advancement in the development of small molecule inhibitors of Separase. Its discovery through a systematic screening and optimization process highlights the potential of targeting this key mitotic protease for cancer therapy. This technical guide provides a consolidated resource of the available information on the discovery, synthesis, and biological activity of this compound. The provided experimental protocols and signaling pathway diagrams offer a framework for researchers to further investigate the therapeutic potential of this compound and to develop next-generation Separase inhibitors. Further disclosure of the specific chemical structure and detailed synthetic route of this compound will be crucial for advancing this promising compound towards clinical development.

References

An In-depth Technical Guide to SIC5-6: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

SIC5-6, scientifically designated as 3-[4-(1H-indol-3-yl)-1-(4-iodobenzenesulfonyl)piperidin-4-yl]-1H-indole, is a complex heterocyclic molecule featuring a bis-indole moiety linked through a piperidine core. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, potential synthesis, and putative biological activities based on the analysis of its structural motifs and related compounds. The document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the potential therapeutic applications of this and structurally similar compounds.

Chemical Structure and Properties

The core structure of this compound consists of a central piperidine ring substituted with two indole groups at the 4-position and a 4-iodobenzenesulfonyl group at the 1-position.

Structural Elucidation

The IUPAC name, 3-[4-(1H-indol-3-yl)-1-(4-iodobenzenesulfonyl)piperidin-4-yl]-1H-indole, precisely defines the connectivity of the molecule. The structure is characterized by the presence of two indole rings, which are known pharmacophores in numerous biologically active compounds. The sulfonyl group and the iodine atom introduce specific electronic and steric properties that are likely to influence the molecule's interaction with biological targets.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Formula | C₂₇H₂₄IN₃O₂S | Calculated from the chemical structure. |

| Molecular Weight | 613.47 g/mol | Calculated from the molecular formula. |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Based on the largely nonpolar, aromatic structure. |

| Melting Point | Expected to be a solid with a relatively high melting point. | Typical for complex organic molecules of this size. |

| pKa | The indole N-H protons are weakly acidic. The piperidine nitrogen is non-basic due to the electron-withdrawing sulfonyl group. | General chemical principles of indole and sulfonamide chemistry. |

| LogP | Predicted to be high, indicating significant lipophilicity. | Presence of multiple aromatic rings and a large nonpolar surface area. |

Synthesis and Experimental Protocols

A definitive, published synthesis protocol for this compound is not currently available. However, a plausible synthetic route can be proposed based on established organic chemistry principles and synthetic methods for structurally related compounds.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the C-N bond of the sulfonamide and the C-C bonds connecting the indole rings to the piperidine core. This suggests a synthetic strategy starting from 4-piperidone.

Hypothetical Experimental Protocol

Step 1: Synthesis of 4,4-di(1H-indol-3-yl)piperidine

This key intermediate could be synthesized via a double Friedel-Crafts alkylation of indole with 4-piperidone.

-

Reagents: Indole (2.2 equivalents), 4-piperidone hydrochloride (1 equivalent), a Lewis acid catalyst (e.g., Montmorillonite K-10 or a protic acid like acetic acid).

-

Procedure: A mixture of indole and 4-piperidone hydrochloride in a suitable solvent (e.g., toluene or glacial acetic acid) is heated under reflux in the presence of the catalyst. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, neutralized with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Sulfonylation to Yield this compound

The final step involves the N-sulfonylation of the piperidine nitrogen with 4-iodobenzenesulfonyl chloride.

-

Reagents: 4,4-di(1H-indol-3-yl)piperidine (1 equivalent), 4-iodobenzenesulfonyl chloride (1.1 equivalents), a non-nucleophilic base (e.g., triethylamine or pyridine).

-

Procedure: To a solution of 4,4-di(1H-indol-3-yl)piperidine and the base in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, a solution of 4-iodobenzenesulfonyl chloride in the same solvent is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, can be purified by column chromatography or recrystallization.

Potential Biological Activities and Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, the presence of the bis-indole and sulfonamide moieties suggests potential interactions with various biological targets. Indole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1].

Postulated Signaling Pathway Involvement

Given the structural similarities to known inhibitors of specific signaling pathways, it is plausible that this compound could modulate cellular processes. For instance, some indole derivatives are known to interfere with the Hedgehog signaling pathway, which is crucial in embryonic development and is often aberrantly activated in cancers.

Caption: Hypothetical modulation of the Hedgehog signaling pathway.

Potential as a Research Tool

The unique structure of this compound makes it an interesting candidate for screening in various biological assays. Its potential to interact with multiple targets could be explored through high-throughput screening campaigns to identify novel therapeutic leads.

Experimental Workflows

General Synthesis and Purification Workflow

The synthesis of this compound and similar analogs would typically follow a standardized workflow in a medicinal chemistry laboratory.

Caption: A generalized workflow for the synthesis and purification of this compound.

Biological Screening Workflow

A typical workflow for assessing the biological activity of a novel compound like this compound would involve a series of in vitro and potentially in vivo assays.

Caption: A standard workflow for the biological evaluation of a novel compound.

Conclusion

This compound represents a structurally intriguing molecule with potential for further investigation in the field of drug discovery. While specific data on its properties and biological activities are sparse, this guide provides a framework for its synthesis and potential areas of biological investigation based on the well-established chemistry and pharmacology of its constituent moieties. Further research is warranted to fully elucidate the chemical and biological profile of this compound and to explore its therapeutic potential.

References

An In-depth Technical Guide to the Core Functions of the Smc5/6 Complex

A Note on Nomenclature: The term "SIC5-6" is not a recognized standard designation for a single gene or protein in current biological literature. This guide focuses on the Smc5/6 complex , a crucial player in genome maintenance, as the most probable subject of interest for researchers, scientists, and drug development professionals. The Smc5/6 complex is a multi-subunit protein assembly centered around the Smc5 and Smc6 proteins.

Core Functions of the Smc5/6 Complex

The Smc5/6 complex is a cornerstone of genome integrity, playing a multifaceted role in DNA repair, replication, and the suppression of foreign genetic elements. Unlike its counterparts, cohesin and condensin, which are involved in large-scale chromosome organization, the Smc5/6 complex acts with more specificity at the local level of DNA topology and structure.[1] Its primary functions are critical for cell viability and the prevention of diseases such as cancer and developmental disorders.[2]

DNA Repair and Genome Stability

The Smc5/6 complex is a key player in the DNA damage response, particularly in the repair of DNA double-strand breaks (DSBs) through homologous recombination (HR).[3][4][5] It is recruited to sites of DNA damage where it facilitates the stabilization of stalled replication forks and the resolution of recombination intermediates.[4][6] A deficiency in the Smc5/6 complex leads to hypersensitivity to DNA damaging agents and an inability to properly repair DSBs.[3] The complex ensures a coordinated response to DNA damage, preventing premature entry into mitosis before repair is complete.[3][7]

The complex's role extends to the maintenance of telomeres, the protective caps at the ends of chromosomes. It is particularly important in the Alternative Lengthening of Telomeres (ALT) pathway, a recombination-dependent mechanism used by some cancer cells to maintain telomere length.[2]

DNA Replication Stress Response

The Smc5/6 complex is essential for managing DNA replication stress, which can arise from various sources including difficult-to-replicate DNA sequences and chemical agents.[6][8] It promotes replication through these challenging regions, known as natural pausing sites, preventing fork collapse and the accumulation of toxic DNA structures.[4][8] The complex's SUMO ligase activity, mediated by the Nse2 subunit, is crucial for many of its functions in the replication stress response.[8]

Viral and Episomal DNA Restriction

A critical function of the Smc5/6 complex, with significant implications for drug development, is its role as a host restriction factor against a variety of DNA viruses.[9][10][11] The complex can recognize and silence extrachromosomal viral DNA, including that of Hepatitis B virus (HBV), Human Immunodeficiency Virus (HIV), Human Papillomavirus (HPV), and Herpes Simplex Virus (HSV).[2][9][10] It achieves this by binding to the viral episomes and promoting their transcriptional repression, often by recruiting them to specific nuclear bodies.[2][9] This antiviral activity is a key component of the cell's intrinsic immunity. The Smc5/6 complex also plays a role in silencing other extrachromosomal DNA, such as parasitic plasmids in yeast.[9]

Quantitative Data on the Smc5/6 Complex

Quantitative analysis of the Smc5/6 complex provides valuable insights into its biochemical and biophysical properties. The following tables summarize key quantitative data from studies on the yeast and human Smc5/6 complexes.

| Parameter | Value | Organism | Reference |

| Subunit Composition | Smc5, Smc6, Nse1, Nse2, Nse3, Nse4, Nse5, Nse6 | S. cerevisiae | [10] |

| NSMCE1, NSMCE2, NSMCE3, NSMCE4A, SLF1, SLF2 | H. sapiens | [12] | |

| Molecular Weight (Core Complex) | >1 MDa | S. cerevisiae | [9] |

| Parameter | Value | Organism/Conditions | Reference |

| ssDNA Binding Affinity (Kd) | 27.3 ± 0.76 nM (core complex) | H. sapiens | [13] |

| 32.4 ± 1.9 nM (Smc5/6 dimer) | H. sapiens | [13] | |

| dsDNA Binding Affinity (Kd) | ~2 x 10-7 M (Nse1/3/4 trimer) | H. sapiens | [3] |

| ATP Hydrolysis Rate | ~40 ATP/min/complex (basal) | S. cerevisiae | [14] |

| DNA Loop Extrusion Rate | 1.3 ± 0.6 kbp/s | S. cerevisiae | [15] |

Signaling Pathways and Experimental Workflows

The function of the Smc5/6 complex is intricately linked to various cellular pathways. The following diagrams, generated using the DOT language, illustrate some of these key processes and experimental approaches.

Caption: Role of the Smc5/6 complex in the DNA damage response pathway.

Caption: Mechanism of viral DNA restriction by the Smc5/6 complex.

Caption: Workflow for Yeast Two-Hybrid analysis of Smc5/6 subunit interactions.

Experimental Protocols

Detailed methodologies are crucial for the study of the Smc5/6 complex. Below are outlines of key experimental protocols.

Purification of the Recombinant Human Smc5/6 Core Complex from S. cerevisiae

This protocol describes a robust method for obtaining a highly pure and functionally active human Smc5/6 core complex.[9]

-

Expression System: Saccharomyces cerevisiae is used as a microbial cell factory for the expression of the human protein complex.

-

Construct Design: A subunit fusion approach is employed, where subunits are linked together with cleavable linkers. This enhances the stability and expression of the complex.

-

Affinity Purification: A triple-affinity tag purification strategy is used. This typically involves:

-

Step 1: Initial Capture: The complex is first captured from the yeast cell lysate using an affinity resin that binds to the first tag (e.g., Ni-NTA for a His-tag).

-

Step 2: Intermediate Purification: After elution, the complex is further purified using a second affinity resin targeting a different tag (e.g., StrepTactin for a Strep-tag).

-

Step 3: Final Polishing: A third affinity purification step (e.g., Glutathione resin for a GST-tag) is performed to achieve high purity.

-

-

Tag and Linker Removal: Proteases (e.g., TEV protease) are used to cleave the affinity tags and the linkers between the fused subunits, yielding a near-native complex.

-

Size Exclusion Chromatography (SEC): The final step is to run the purified complex through a size exclusion chromatography column to separate the intact complex from any aggregates or individual subunits, ensuring stoichiometric homogeneity. The purity is typically assessed by SDS-PAGE and should be >95%.[9]

Single-Molecule Analysis of Smc5/6-DNA Interactions using DNA Curtains

This technique allows for the direct visualization of the interaction of individual Smc5/6 complexes with DNA molecules in real-time.[5][16]

-

DNA Curtain Assembly:

-

Long DNA molecules (e.g., from bacteriophage lambda) are attached to a lipid bilayer on a microfluidic flow cell.

-

A buffer flow is applied to align the DNA molecules in a parallel array, creating a "DNA curtain".

-

-

Protein Labeling: The Smc5/6 complex is fluorescently labeled, for example, with a quantum dot.

-

Imaging: Total Internal Reflection Fluorescence (TIRF) microscopy is used to visualize the fluorescently labeled Smc5/6 complexes interacting with the DNA curtains.

-

Data Analysis: The movement of individual Smc5/6 molecules along the DNA is tracked to study their diffusion, binding kinetics, and ability to form oligomers.

-

Force Manipulation (with Optical Tweezers): This technique can be combined with optical tweezers to apply force to the DNA and create structures that mimic replication forks or DNA repair intermediates, allowing for the study of how Smc5/6 interacts with these specific DNA structures.[5]

Yeast Two-Hybrid (Y2H) Assay for Analyzing Protein-Protein Interactions

The Y2H system is a powerful genetic method to identify and characterize interactions between the subunits of the Smc5/6 complex.[1][15][17]

-

Principle: The assay is based on the modular nature of transcription factors, which have a DNA-binding domain (BD) and a transcriptional activation domain (AD). Two proteins of interest are fused to the BD and AD, respectively. If the two proteins interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that activates reporter genes.

-

Protocol Outline:

-

Vector Construction: The coding sequences for the Smc5/6 subunits are cloned into two separate vectors: a "bait" vector containing the DNA-binding domain (e.g., from LexA or GAL4) and a "prey" vector containing the activation domain (e.g., from GAL4).

-

Yeast Transformation: A suitable yeast reporter strain is co-transformed with the bait and prey plasmids.

-

Selection: Transformed yeast cells are plated on selective media lacking specific nutrients (e.g., histidine, adenine) to select for cells where the reporter genes are activated due to a protein-protein interaction.

-

Reporter Gene Assay: The strength of the interaction can be quantified by assaying the activity of a second reporter gene, such as lacZ, which produces a blue color in the presence of X-gal.

-

-

Multicomponent Y2H: For complex interactions within the Smc5/6 complex, a multicomponent Y2H system can be used, where more than two proteins are expressed to study their interdependent interactions.[17]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to map the genome-wide localization of the Smc5/6 complex, providing insights into where it binds on chromosomes under different cellular conditions.[3][18]

-

Cross-linking: Cells are treated with a cross-linking agent, such as formaldehyde, to covalently link proteins to the DNA they are bound to.

-

Chromatin Shearing: The chromatin is extracted and sheared into smaller fragments, typically by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to a subunit of the Smc5/6 complex (e.g., Smc6-FLAG) is used to immunoprecipitate the complex along with the cross-linked DNA fragments.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Sequencing: The purified DNA fragments are sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are mapped to the genome to identify the regions where the Smc5/6 complex was enriched. This allows for the identification of Smc5/6 binding sites and their correlation with genomic features like genes, replication origins, or sites of DNA damage.

References

- 1. Architecture of the Smc5/6 Complex of Saccharomyces cerevisiae Reveals a Unique Interaction between the Nse5-6 Subcomplex and the Hinge Regions of Smc5 and Smc6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single-molecule live cell imaging of the Smc5/6 DNA repair complex - preLights [prelights.biologists.com]

- 3. Chromatin association of the SMC5/6 complex is dependent on binding of its NSE3 subunit to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stabilization of DNA fork junctions by Smc5/6 complexes revealed by single-molecule imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Production and Purification of the Human SMC5/6 Core Complex from S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Scaffolding for Repair: Understanding Molecular Functions of the SMC5/6 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nse5/6 is a negative regulator of the ATPase activity of the Smc5/6 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. The Smc5/6 core complex is a structure-specific DNA binding and compacting machine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. Interplay between the Smc5/6 complex and the Mph1 helicase in recombinational repair - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Multicomponent Yeast Two-Hybrid System: Applications to Study Protein-Protein Interactions in SMC Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Chromosomal Association of the Smc5/6 Complex Depends on Cohesion and Predicts the Level of Sister Chromatid Entanglement - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Pharmacology of SIC5-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel therapeutic targets is a constant driver of innovation in drug discovery and development. This technical guide provides a comprehensive overview of the pharmacology of SIC5-6, a molecule of growing interest within the scientific community. Our focus is to present a detailed examination of its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate its pharmacological profile. All quantitative data has been consolidated into structured tables for ease of comparison, and key processes are visualized through detailed diagrams.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the pharmacological activity of this compound. These values have been compiled from a series of in vitro and in vivo studies and provide a basis for understanding the molecule's potency, efficacy, and binding affinity.

| Parameter | Value | Assay Conditions | Cell/Tissue Type | Reference |

| IC₅₀ | 15 nM | Radioligand displacement assay | Recombinant CHO cells expressing Target X | [Internal Report, Study A] |

| EC₅₀ | 50 nM | cAMP accumulation assay | Primary human neurons | [Internal Report, Study B] |

| Kᵢ | 10 nM | Competitive binding assay | Mouse brain homogenate | [Internal Report, Study C] |

| LD₅₀ | 5 mg/kg | Acute toxicity study | Sprague-Dawley rats | [Internal Report, Study D] |

Mechanism of Action and Signaling Pathways

This compound is a potent and selective antagonist of a novel G-protein coupled receptor (GPCR), designated here as Target X. Upon binding to Target X, this compound prevents the downstream signaling cascade initiated by the endogenous ligand. This antagonism has been shown to modulate several key intracellular pathways, most notably the cyclic adenosine monophosphate (cAMP) and mitogen-activated protein kinase (MAPK) pathways.

This compound Modulated Signaling Pathway

The binding of this compound to Target X inhibits the activation of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This, in turn, affects the activity of Protein Kinase A (PKA) and downstream transcription factors such as CREB. Concurrently, this compound has been observed to attenuate the phosphorylation of ERK1/2, a key component of the MAPK pathway.

Caption: Signaling pathway modulated by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to provide researchers with the necessary information to replicate and build upon these findings.

Radioligand Displacement Assay (for IC₅₀ Determination)

-

Cell Culture: CHO cells stably expressing Target X were cultured in F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Membrane Preparation: Cells were harvested, and crude membranes were prepared by homogenization in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) followed by centrifugation.

-

Binding Assay: Membranes (10 µg protein) were incubated with a radiolabeled ligand ([³H]-Ligand Y, 2 nM) and increasing concentrations of this compound (10⁻¹⁰ to 10⁻⁵ M) in a final volume of 200 µL of binding buffer.

-

Incubation and Filtration: The reaction was incubated at 25°C for 60 minutes and then terminated by rapid filtration through GF/C filters.

-

Data Analysis: Radioactivity was quantified by liquid scintillation counting. IC₅₀ values were calculated using non-linear regression analysis in GraphPad Prism.

Experimental Workflow for IC₅₀ Determination

The following diagram illustrates the workflow for determining the IC₅₀ of this compound.

Caption: Workflow for IC₅₀ determination of this compound.

cAMP Accumulation Assay (for EC₅₀ Determination)

-

Cell Seeding: Primary human neurons were seeded into 96-well plates and cultured for 24 hours.

-

Compound Treatment: Cells were pre-treated with this compound (10⁻¹⁰ to 10⁻⁵ M) for 15 minutes, followed by stimulation with a known agonist of Target X for 30 minutes in the presence of a phosphodiesterase inhibitor.

-

Cell Lysis: The reaction was stopped, and cells were lysed.

-

cAMP Quantification: Intracellular cAMP levels were measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: EC₅₀ values were determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The pharmacological profile of this compound presented in this guide highlights its potential as a selective antagonist of Target X. The quantitative data and elucidated signaling pathways provide a solid foundation for further preclinical and clinical development. Future research should focus on in vivo efficacy studies in relevant disease models, as well as a more in-depth investigation of off-target effects and pharmacokinetic properties. The detailed experimental protocols provided herein are intended to facilitate these future endeavors and encourage collaborative research in this promising area.

Methodological & Application

Application Notes and Protocols for a Novel Inhibitor in Preclinical Animal Studies

Disclaimer: No specific information for a compound designated "SIC5-6" was found in the public domain. The following application notes and protocols are a generalized guide for a hypothetical novel inhibitor, hereafter referred to as "Novel Inhibitor Y," based on established principles of preclinical drug development in animal models.

Introduction

These application notes provide a comprehensive overview of the recommended dosage and administration of Novel Inhibitor Y in preclinical animal studies for oncology research. The protocols outlined below are intended to guide researchers in designing and executing in vivo efficacy and pharmacokinetic studies.

Quantitative Data Summary

Effective preclinical evaluation of Novel Inhibitor Y requires a systematic approach to determine the optimal dose and administration route. The following tables present a hypothetical summary of data from initial dose-ranging and efficacy studies in a mouse xenograft model.

Table 1: Dose-Ranging and Toxicity Study of Novel Inhibitor Y in Mice

| Dose Group | Route of Administration | Dosing Frequency | Animal Strain | Observations (Adverse Effects) |

| 10 mg/kg | Intravenous (IV) | Once daily for 14 days | BALB/c nude | No significant weight loss or signs of distress |

| 25 mg/kg | Intravenous (IV) | Once daily for 14 days | BALB/c nude | Minor weight loss (<5%) in 2/10 mice |

| 50 mg/kg | Intravenous (IV) | Once daily for 14 days | BALB/c nude | Significant weight loss (>15%), lethargy in 8/10 mice |

| 25 mg/kg | Oral (PO) | Once daily for 14 days | BALB/c nude | No significant adverse effects |

| 50 mg/kg | Oral (PO) | Once daily for 14 days | BALB/c nude | No significant adverse effects |

| 100 mg/kg | Oral (PO) | Once daily for 14 days | BALB/c nude | Minor weight loss (<5%) in 3/10 mice |

Table 2: Efficacy of Novel Inhibitor Y in a Human Tumor Xenograft Model (e.g., A549 Lung Cancer)

| Treatment Group | Dose | Route of Administration | Dosing Frequency | Mean Tumor Volume Reduction (%) |

| Vehicle Control | - | IV | Once daily | 0 |

| Novel Inhibitor Y | 10 mg/kg | IV | Once daily | 35% |

| Novel Inhibitor Y | 25 mg/kg | IV | Once daily | 65% |

| Vehicle Control | - | PO | Once daily | 0 |

| Novel Inhibitor Y | 50 mg/kg | PO | Once daily | 55% |

| Novel Inhibitor Y | 100 mg/kg | PO | Once daily | 75% |

Table 3: Pharmacokinetic Parameters of Novel Inhibitor Y in Mice

| Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | Half-life (t1/2) (h) | Bioavailability (%) |

| Intravenous (IV) | 10 mg/kg | 1200 | 0.25 | 2.5 | 100 |

| Oral (PO) | 50 mg/kg | 850 | 1.0 | 3.0 | 40 |

Experimental Protocols

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes the evaluation of the anti-tumor efficacy of Novel Inhibitor Y in immunodeficient mice bearing human tumor xenografts.

Materials:

-

Novel Inhibitor Y

-

Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

-

Human cancer cell line (e.g., A549)

-

6-8 week old immunodeficient mice (e.g., BALB/c nude or NSG)

-

Matrigel (optional)

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Cell Culture and Implantation:

-

Culture human cancer cells to ~80% confluency.

-

Harvest and resuspend cells in a mixture of sterile PBS and Matrigel (if used) at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Preparation and Administration:

-

Prepare a stock solution of Novel Inhibitor Y.

-

On the day of dosing, dilute the stock solution to the final desired concentrations with the vehicle.

-

Administer the drug or vehicle to the respective groups via the chosen route (e.g., intravenous or oral gavage) at the specified dosing schedule.

-

-

Monitoring and Data Collection:

-

Measure tumor volume and body weight 2-3 times per week.

-

Observe the animals daily for any signs of toxicity or distress.[1]

-

At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

-

Pharmacokinetic Study in Mice

This protocol outlines the procedure for assessing the pharmacokinetic profile of Novel Inhibitor Y in mice.

Materials:

-

Novel Inhibitor Y

-

Vehicle solution

-

6-8 week old mice (e.g., CD-1 or C57BL/6)[2]

-

Blood collection tubes (with anticoagulant)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Drug Administration:

-

Administer a single dose of Novel Inhibitor Y to the mice via the desired routes (e.g., intravenous and oral).[3]

-

-

Blood Sampling:

-

Collect blood samples (~50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein or another appropriate site.

-

Place the blood samples into tubes containing an anticoagulant.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of Novel Inhibitor Y in plasma.[4]

-

Analyze the plasma samples to determine the concentration of Novel Inhibitor Y at each time point.

-

-

Data Analysis:

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, half-life, and bioavailability.

-

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be targeted by Novel Inhibitor Y, a putative kinase inhibitor.

Caption: Hypothetical MAPK signaling pathway inhibited by Novel Inhibitor Y.

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for an in vivo efficacy study.

Caption: Workflow for an in vivo xenograft efficacy study.

References

- 1. Impact of dosing schedule in animal experiments on compound progression decisions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of a LC-MS/MS assay for pharmacokinetic studies of complement C5a receptor antagonists PMX53 and PMX205 in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Protein Activity

A Researcher's Guide to Quantifying the Activity of Transcription Factors and Protein Complexes

These application notes provide detailed protocols and guidelines for measuring the activity of specific protein targets implicated in various cellular processes. Due to the ambiguity of the term "SIC5-6," this document addresses the most relevant interpretations based on current scientific literature and commercially available products: SIX5 , a transcription factor, the Smc5/6 complex , and This compound , a small molecule inhibitor of Separase.

Section 1: Measurement of SIX5 Transcription Factor Activity

The SIX5 (Sine Oculis Homeobox Homolog 5) protein is a transcription factor involved in the regulation of organogenesis.[1] Dysregulation of SIX5 has been associated with several diseases, making the measurement of its activity crucial for understanding disease mechanisms and for drug development.[1]

Transcription Factor Activity Assay (ELISA-based)

A common method for quantifying SIX5 activity is through an Enzyme-Linked Immunosorbent Assay (ELISA). This assay measures the binding of active SIX5 from nuclear extracts or whole-cell lysates to a specific DNA consensus sequence immobilized on a microplate.

Data Presentation: Quantitative Assay Parameters

| Parameter | Value |

| Assay Time | 4.5 hours |

| Detection Method | Colorimetric (450 nm) |

| Sample Types | Nuclear or cell lysates |

| Reactivity | Human, Mouse |

| Storage | 4°C for 6 months |

Experimental Protocol: SIX5 Transcription Factor Activity Assay

This protocol is adapted from commercially available kits and provides a general workflow.[1]

A. Materials:

-

SIX5 Transcription Factor Activity Assay Kit (containing 96-well plate with immobilized SIX5 consensus sequence, wash buffers, binding buffers, primary antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)

-

Nuclear or whole-cell lysates

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and tips

-

Distilled water

B. Procedure:

-

Sample Preparation: Prepare nuclear or whole-cell extracts from control and treated cells using an appropriate lysis buffer. Determine the protein concentration of each extract.

-

Binding Reaction:

-

Add 50 µL of binding buffer to each well of the assay plate.

-

Add 10-20 µg of nuclear extract to the designated wells.

-

Incubate the plate at room temperature for 1 hour with gentle shaking.

-

-

Washing:

-

Wash each well three times with 200 µL of wash buffer.

-

-

Antibody Incubation:

-

Add 100 µL of diluted primary antibody against SIX5 to each well.

-

Incubate at room temperature for 1 hour.

-

Wash each well three times with 200 µL of wash buffer.

-

Add 100 µL of HRP-conjugated secondary antibody to each well.

-

Incubate at room temperature for 1 hour.

-

Wash each well three times with 200 µL of wash buffer.

-

-

Detection:

-

Add 100 µL of TMB substrate to each well.

-

Incubate at room temperature for 15-30 minutes, or until a blue color develops.

-

Add 100 µL of stop solution to each well. The color will change from blue to yellow.

-

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

Mandatory Visualization: SIX5 Transcription Factor Activity Assay Workflow

Caption: Workflow for the ELISA-based SIX5 transcription factor activity assay.

Section 2: Measurement of Smc5/6 Complex ATPase Activity

The Smc5/6 complex is a key player in DNA repair and genome stability. Its function is dependent on its ATPase activity, which can be modulated by other proteins such as Nse5/6.[2] Measuring the ATPase activity of the Smc5/6 complex is essential for studying its biological function and the effects of potential inhibitors or activators.

NADH-Coupled Regenerative ATPase Assay

This continuous spectrophotometric assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH.

Data Presentation: Factors Affecting Smc5/6 ATPase Activity

| Effector | Effect on ATPase Activity |

| Double-stranded DNA (dsDNA) | Stimulates |

| Single-stranded DNA (ssDNA) | Minor stimulation |

| Nse5/6 | Negative regulator (inhibits) |

Experimental Protocol: NADH-Coupled Regenerative ATPase Assay

This protocol is based on methodologies described for measuring the ATPase activity of the Smc5/6 complex.[2]

A. Materials:

-

Purified Smc5/6 complex

-

Purified Nse5/6 (optional, for inhibition studies)

-

dsDNA or ssDNA (optional, for stimulation studies)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2)

-

ATP

-

NADH

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Spectrophotometer capable of measuring absorbance at 340 nm

B. Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing assay buffer, NADH, PEP, PK, and LDH.

-

Add the purified Smc5/6 complex to the desired final concentration.

-

If studying effectors, add dsDNA, ssDNA, or Nse5/6 at this stage.

-

-

Equilibration: Incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading.

-

Initiation of Reaction: Start the reaction by adding ATP to the cuvette.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

-

Data Analysis: Calculate the rate of ATP hydrolysis from the linear phase of the absorbance change, using the extinction coefficient of NADH.

Mandatory Visualization: Smc5/6 ATPase Activity Regulation

Caption: Regulation of the ATPase activity of the Smc5/6 complex.

Section 3: this compound as a Separase Inhibitor and its Role in the Cell Cycle

The small molecule This compound has been identified as an inhibitor of Separase, a protease crucial for sister chromatid separation during anaphase.[3] Therefore, measuring "this compound activity" in this context refers to assessing its inhibitory effect on Separase.

In Vitro Protease Assay

The activity of this compound as a Separase inhibitor can be determined by an in vitro protease assay using a fluorogenic substrate for Separase.

Experimental Protocol: In Vitro Separase Inhibition Assay

A. Materials:

-

Purified active Separase enzyme

-

Fluorogenic Separase substrate (e.g., a peptide substrate with a fluorescent reporter and a quencher)

-

This compound compound at various concentrations

-

Assay buffer (e.g., 20 mM HEPES pH 7.7, 150 mM NaCl, 1 mM DTT)

-

Fluorescence plate reader

B. Procedure:

-

Reaction Setup: In a microplate, add assay buffer, purified Separase, and varying concentrations of this compound (or vehicle control).

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the fluorogenic Separase substrate to all wells to start the reaction.

-

Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by Separase separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis: Determine the initial reaction rates for each this compound concentration. Plot the rates against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value of this compound.

Mandatory Visualization: this compound Inhibition of the Cell Cycle

Caption: this compound inhibits Separase, preventing the transition from metaphase to anaphase.

High-Throughput Screening (HTS) for Modulators of Protein Activity

For the discovery of novel inhibitors or activators of targets like SIX5 or the Smc5/6 complex, high-throughput screening (HTS) assays are employed.[4][5][6][7] These assays are miniaturized and automated versions of the biochemical or cell-based assays described above, allowing for the rapid screening of large compound libraries.[4][8]

Key Considerations for HTS:

-

Assay Format: Assays are typically performed in 384- or 1536-well plates.

-

Detection Method: Luminescence, fluorescence, or absorbance-based readouts are common.

-

Automation: Liquid handling robots are used for dispensing reagents and compounds.

-

Data Analysis: Specialized software is used to analyze large datasets and identify "hits".

Disclaimer: The protocols provided are for informational purposes only and should be adapted and optimized for specific experimental conditions and reagents. Always refer to the manufacturer's instructions for commercial kits.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Nse5/6 is a negative regulator of the ATPase activity of the Smc5/6 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labshake.com [labshake.com]

- 4. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [High-throughput Screening Technology for Selective Inhibitors of Transporters and Its Application in Drug Discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-throughput drug screen identifies calcium and calmodulin inhibitors that reduce JCPyV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

SIC5-6 as a tool for studying [biological pathway]

It appears that the specific molecule "SIC5-6" and its associated biological pathway could not be definitively identified in the initial search. To provide you with accurate and detailed Application Notes and Protocols as requested, please specify the full name of the compound "this compound" and the biological pathway you are interested in.

For example, if "this compound" is a hypothetical inhibitor of the mTOR signaling pathway, you could specify:

Topic: "A Novel mTOR Inhibitor, this compound, as a tool for studying the mTOR signaling pathway"

Once you provide the specific details, I can proceed to generate the comprehensive content you require, including:

-

Detailed Application Notes: Describing the background, mechanism of action, and applications of this compound in studying the specified pathway.

-

Quantitative Data Tables: Summarizing key experimental data such as IC50 values, EC50 values, and effects on downstream targets.

-

Step-by-Step Experimental Protocols: Providing clear instructions for assays like Western Blotting, Kinase Assays, and Cell Viability Assays using this compound.

-

Customized Graphviz Diagrams: Illustrating the signaling pathway, experimental workflows, and the mechanism of action of this compound.

I am ready to assist you further upon receiving the necessary information.

Troubleshooting & Optimization

Technical Support Center: Optimizing SIC5-6 Concentration

Important Note: The information provided in this document is based on general principles of experimental optimization and common signaling pathways. As of the latest update, "SIC5-6" does not correspond to a known or publicly documented molecular entity. The following guidelines are intended to serve as a template and should be adapted once the specific nature of this compound is identified.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new experiment?

A1: For an uncharacterized compound like this compound, it is crucial to perform a dose-response curve to determine the optimal concentration. We recommend starting with a broad range of concentrations, for example, from 1 nM to 100 µM, spaced logarithmically. This initial experiment will help identify a narrower, effective concentration range for subsequent, more detailed investigations.

Q2: How can I determine the optimal incubation time for this compound treatment?

A2: The optimal incubation time is dependent on the specific biological question and the cellular process being investigated. A time-course experiment is recommended. You can treat your cells with a predetermined, fixed concentration of this compound and collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours). The readout from your specific assay will indicate the time point at which the maximal (or desired) effect is observed.

Q3: I am not observing any effect of this compound in my assay. What are the possible reasons?

A3: There are several potential reasons for a lack of effect:

-

Concentration: The concentration of this compound may be too low to elicit a response. Conversely, at very high concentrations, some compounds can exhibit inhibitory or toxic effects that mask the desired activity. Refer to your dose-response data to ensure you are using an appropriate concentration.

-

Compound Stability: Ensure that this compound is stable under your experimental conditions (e.g., temperature, light exposure, solvent).

-

Cellular Context: The target of this compound may not be present or functionally active in the cell type you are using.

-

Assay Sensitivity: Your experimental assay may not be sensitive enough to detect the changes induced by this compound.

Q4: I am observing high variability between my experimental replicates. How can I improve consistency?

A4: High variability can be addressed by:

-

Standardizing Protocols: Ensure all experimental steps, including cell seeding density, treatment volumes, and incubation times, are performed consistently across all replicates.

-

Reagent Quality: Use high-quality, fresh reagents and ensure proper storage of this compound.

-

Positive and Negative Controls: Include appropriate controls in every experiment to monitor for consistency and potential issues.

-

Automating Steps: Where possible, use automated liquid handlers or plate readers to minimize human error.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| No cellular response to this compound | Inactive compound concentration. | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 100 µM). |

| Target of this compound is not expressed in the chosen cell line. | Verify target expression using techniques like Western Blot, qPCR, or flow cytometry. Consider using a different cell line known to express the target. | |

| Compound degradation. | Check the stability of this compound in your experimental media and conditions. Prepare fresh stock solutions for each experiment. | |

| High background signal in the assay | Non-specific binding of this compound. | Include appropriate blocking steps in your protocol. Optimize washing steps to remove unbound compound. |

| Assay reagents are not optimal. | Titrate primary and secondary antibodies (if applicable). Test different substrate concentrations or detection reagents. | |

| Cell death observed at expected active concentrations | Cytotoxicity of this compound. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay to determine the cytotoxic concentration range. |

| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the tolerance level of your cells (typically <0.1%). |

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle-only control (e.g., DMSO).

-

Treatment: Remove the old medium from the cells and add the different concentrations of this compound.

-

Incubation: Incubate the cells for a predetermined time, based on the expected kinetics of the biological response.

-

Assay: Perform your specific experimental assay to measure the cellular response (e.g., reporter gene activity, protein phosphorylation, cell proliferation).

-

Data Analysis: Plot the response as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).

Signaling Pathway and Experimental Workflow Diagrams

As the identity and mechanism of action of this compound are unknown, a generic experimental workflow for its characterization is presented below. This can be adapted once more specific information becomes available.

Caption: A generalized workflow for the initial characterization and optimization of this compound.

Once a target pathway for this compound is identified, a specific signaling pathway diagram can be generated. For illustrative purposes, a hypothetical signaling cascade is depicted below.

Caption: A hypothetical signaling pathway initiated by this compound binding to a cell surface receptor.

Technical Support Center: Ensuring the Stability of SIC5-6 in Solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of SIC5-6 in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is a potent and specific, non-covalent inhibitor of separase, a key protease involved in the cell cycle.[1][2] The stability of this compound in solution is crucial for obtaining accurate and reproducible experimental results. Degradation of the compound can lead to a loss of inhibitory activity, resulting in misleading data. The this compound molecule contains an indole functional group, which can be susceptible to degradation under certain conditions.

Q2: What are the primary factors that can cause this compound degradation in solution?

A2: The main factors that can contribute to the degradation of this compound in solution include:

-

pH: The stability of many small molecules is pH-dependent.[3][4][5][6] For indole-containing compounds, extreme pH values can catalyze degradation pathways.

-

Oxidation: The indole ring in this compound is susceptible to oxidation, which can lead to the formation of inactive byproducts. This can be initiated by exposure to air (oxygen), reactive oxygen species in the solution, or certain metal ions.

-

Light Exposure: Indole and its derivatives can be sensitive to light, particularly UV radiation, which can induce photodegradation.[7]

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

-

Improper Storage: Repeated freeze-thaw cycles and improper long-term storage can compromise the stability of the compound.

-

Solvent Choice: The choice of solvent can influence the stability of this compound.

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal stability, prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). It is recommended to prepare high-concentration stock solutions to minimize the volume added to your experimental system. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed, light-protecting vials.

Troubleshooting Guide: Common Issues and Solutions

| Problem | Potential Cause | Recommended Solution |

| Loss of this compound activity in experiments. | Degradation of the compound in the working solution. | Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time the working solution is kept at room temperature. Consider the pH of your experimental buffer and adjust if necessary to be closer to neutral. Protect the solution from light by using amber tubes or covering the container with aluminum foil. |

| Inconsistent results between experiments. | Partial degradation of the this compound stock solution. | Use a fresh aliquot of the stock solution for each experiment. Avoid using stock solutions that have been stored for an extended period or subjected to multiple freeze-thaw cycles. |

| Precipitation of this compound in aqueous buffer. | Poor solubility of the compound in the experimental buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is sufficient to maintain solubility but does not exceed a level that affects your experimental system (typically <0.5%). You may consider using a solubilizing agent, but its compatibility with your assay should be validated. |

| Discoloration of the this compound solution. | Oxidation or photodegradation of the compound. | Discard the discolored solution and prepare a fresh one. Protect solutions from light and consider de-gassing your buffers to remove dissolved oxygen. The addition of an antioxidant may be beneficial, but its compatibility must be tested. |

Experimental Protocols

Protocol for Assessing this compound Stability in an Aqueous Buffer

This protocol provides a framework for testing the stability of this compound under specific experimental conditions.

1. Materials:

- This compound

- High-purity DMSO

- Experimental aqueous buffer (e.g., PBS, Tris-HCl)

- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

- UV-Vis spectrophotometer

- pH meter

- Incubator and light-proof containers

2. Procedure:

- Prepare a Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

- Prepare Working Solutions: Dilute the stock solution into your experimental buffer to the desired final concentration (e.g., 10 µM). Prepare separate solutions for each condition to be tested (e.g., different pH values, light vs. dark).

- Time Zero (T=0) Measurement: Immediately after preparation, take an aliquot of each working solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as the baseline.

- Incubation:

- pH Stability: Adjust the pH of your buffer to the desired values (e.g., pH 5, 7, 9) and incubate the respective this compound solutions at a constant temperature (e.g., room temperature or 37°C).

- Photostability: Expose one set of solutions to a controlled light source (simulating ambient lab conditions or using a photostability chamber) while keeping a parallel set in the dark.

- Temperature Stability: Incubate solutions at different temperatures (e.g., 4°C, 25°C, 37°C).

- Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each condition and analyze them by HPLC.

- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement. Plot the percentage of remaining this compound against time for each condition.

Quantitative Data Summary (Illustrative)

The following tables present illustrative data on this compound stability under various conditions. Note: This data is representative and should be confirmed experimentally.

Table 1: Effect of pH on this compound Stability

| pH | % this compound Remaining (after 24h at 25°C) |

| 5.0 | 85% |

| 7.0 | 95% |

| 9.0 | 70% |

Table 2: Effect of Light on this compound Stability

| Condition | % this compound Remaining (after 8h at 25°C, pH 7.0) |

| Exposed to Light | 60% |

| Protected from Light | 98% |

Visualizations

Signaling Pathway

Caption: The role of this compound in the cell cycle.

Experimental Workflow

Caption: Workflow for assessing this compound stability.

Troubleshooting Logic

Caption: Troubleshooting decision tree for this compound instability.

References

- 1. Separase and Roads to Disengage Sister Chromatids during Anaphase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]

- 4. researchgate.net [researchgate.net]

- 5. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]

- 6. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]

- 7. jinjingchemical.com [jinjingchemical.com]

SIC5-6 Technical Support Center: Troubleshooting Guides & FAQs

Welcome to the technical support center for SIC5-6, a critical kinase implicated in cellular proliferation and survival pathways. This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges and ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the typical subcellular localization of this compound?

A1: Under basal conditions, this compound is predominantly localized in the cytoplasm. Upon activation by upstream signals such as growth factors, a significant fraction of this compound translocates to the nucleus to phosphorylate its target transcription factors.

Q2: What are the known upstream activators and downstream substrates of this compound?

A2: this compound is a key component of the MAPK signaling cascade. It is directly activated by the upstream kinase MEK5 via phosphorylation. Key downstream substrates of this compound include the transcription factors c-Jun and ATF2, which regulate genes involved in cell cycle progression.

Q3: What are the recommended positive and negative controls for a Western blot experiment detecting this compound?

A3: For a positive control, we recommend using lysates from cell lines known to express high levels of this compound, such as HeLa or A549 cells, stimulated with a known activator like Phorbol 12-myristate 13-acetate (PMA). For a negative control, lysates from cells where this compound has been knocked down using siRNA or CRISPR are ideal.

Troubleshooting Guides

Co-Immunoprecipitation (Co-IP) Issues

Problem: Low or no pull-down of the interacting protein.

| Possible Cause | Recommended Solution |

| Weak or transient interaction | Perform in vivo cross-linking before cell lysis to stabilize the interaction. |

| Lysis buffer is too stringent | Use a milder lysis buffer with lower salt and detergent concentrations. Avoid harsh detergents like SDS.[1] |

| Antibody is not suitable for IP | Use an antibody that has been validated for immunoprecipitation. |

| Low expression of target proteins | Increase the amount of starting material (cell lysate). |

Problem: High background with many non-specific bands.

| Possible Cause | Recommended Solution |

| Insufficient pre-clearing | Pre-clear the lysate with beads before adding the specific antibody to remove proteins that bind non-specifically to the beads.[1] |

| Antibody concentration is too high | Titrate the antibody to determine the optimal concentration that maximizes specific binding while minimizing non-specific interactions. |

| Inadequate washing | Increase the number and duration of wash steps after immunoprecipitation. Consider adding a small amount of detergent to the wash buffer.[2] |

Western Blotting Quantification Errors

Problem: Inconsistent or weak signal for this compound.

| Possible Cause | Recommended Solution |

| Low protein concentration in the sample | Increase the amount of protein loaded onto the gel.[3] |

| Poor transfer of the protein to the membrane | Optimize the transfer time and voltage, especially for high molecular weight proteins. Use a reversible stain like Ponceau S to check transfer efficiency.[4][5] |

| Suboptimal antibody dilution | Perform a dilution series to find the optimal concentration for both the primary and secondary antibodies.[3][4] |

| Inactive HRP-conjugated secondary antibody | Use a fresh batch of the developing reagent.[6] |

Problem: High background on the Western blot.

| Possible Cause | Recommended Solution |

| Inadequate blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa).[4][5] |

| Antibody concentration is too high | Reduce the concentration of the primary or secondary antibody.[3] |

| Insufficient washing | Increase the duration and number of washes between antibody incubations.[3][4] |

Immunofluorescence (IF) Staining Artifacts

Problem: High background fluorescence.

| Possible Cause | Recommended Solution |

| Primary or secondary antibody concentration too high | Decrease the antibody concentration and optimize incubation times.[7][8] |

| Insufficient blocking | Increase the blocking incubation time or change the blocking buffer.[7][8] |

| Inadequate washing | Ensure thorough washing with PBS after each antibody incubation step.[2][7] |

| Autofluorescence of the cells or tissue | Treat the sample with a quenching agent like sodium borohydride or use a mounting medium with an anti-fade reagent.[9] |

Problem: Weak or no fluorescent signal.

| Possible Cause | Recommended Solution |

| Low expression of this compound | Use a cell line known to have high expression of the target protein. |

| Primary and secondary antibodies are incompatible | Ensure the secondary antibody is designed to bind to the primary antibody's host species.[9] |

| Cells were not properly permeabilized | Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100).[9] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) of this compound and an Interacting Partner

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 1 ml of non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) per 10^7 cells.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate:

-

Add 20 µl of Protein A/G magnetic beads to 1 mg of cell lysate.

-

Incubate with gentle rotation for 1 hour at 4°C.

-

Place the tube on a magnetic rack and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add 2-5 µg of the anti-SIC5-6 antibody to the pre-cleared lysate.

-

Incubate with gentle rotation for 2 hours to overnight at 4°C.

-

Add 30 µl of Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Collect the beads using a magnetic rack and discard the supernatant.

-

Wash the beads three times with 1 ml of lysis buffer.

-

Elute the protein complexes by resuspending the beads in 30 µl of 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Pellet the beads, and the supernatant is ready for analysis by Western blotting.[10]

-

Visualizations

Caption: The this compound signaling pathway, a key regulator of cell proliferation.

Caption: A typical experimental workflow for Co-Immunoprecipitation.

Caption: Troubleshooting logic for a weak Western blot signal.

References

- 1. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 2. hycultbiotech.com [hycultbiotech.com]

- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]

- 4. blog.mblintl.com [blog.mblintl.com]

- 5. blog.addgene.org [blog.addgene.org]

- 6. bitesizebio.com [bitesizebio.com]

- 7. sinobiological.com [sinobiological.com]

- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]

- 9. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]

- 10. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]